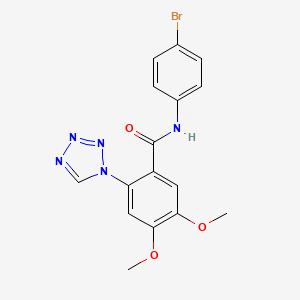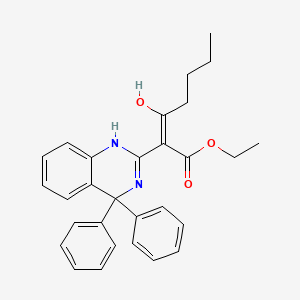
N-(4-bromophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a bromophenyl group, dimethoxy groups, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Methoxylation: The dimethoxy groups can be introduced by reacting the compound with methanol in the presence of a strong acid such as sulfuric acid.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The bromophenyl group and the tetrazole ring are known to interact with enzymes and receptors, modulating their activity. The dimethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: can be compared with other compounds such as:
Uniqueness
The uniqueness of N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom can significantly influence the compound’s reactivity and interaction with biological targets compared to its chloro, fluoro, and methoxy analogs.
Properties
Molecular Formula |
C16H14BrN5O3 |
|---|---|
Molecular Weight |
404.22 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4,5-dimethoxy-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14BrN5O3/c1-24-14-7-12(16(23)19-11-5-3-10(17)4-6-11)13(8-15(14)25-2)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |
InChI Key |
JKHFMJFXGYJZNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N3C=NN=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11487006.png)
![1,1-Diphenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-ol](/img/structure/B11487007.png)
![(2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile](/img/structure/B11487008.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11487013.png)
![1,2,2-Tricyanospiro[2.5]octane-1-carboxamide](/img/structure/B11487016.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11487018.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11487024.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-YL}methyl)-3'-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11487029.png)

![diethyl (2Z)-2-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11487044.png)
![{2-methoxy-6-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetic acid](/img/structure/B11487047.png)
![1-(2-methoxyphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11487053.png)
![4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one](/img/structure/B11487055.png)
![methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B11487073.png)
